molecular formula C13H12F3NO2 B8048597 6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

6-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B8048597
M. Wt: 271.23 g/mol
InChI Key: YBHXNPHOONIJQJ-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is a synthetic organic compound characterized by a spirocyclic structure incorporating an indole moiety and an oxane ring. The trifluoromethyl group attached to the indole ring significantly enhances the compound’s chemical stability and lipophilicity, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with indole derivatives and trifluoromethylating agents.

    Trifluoromethylation: The indole derivative undergoes trifluoromethylation using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₂H) under catalytic conditions.

    Spirocyclization: The trifluoromethylated indole is then subjected to spirocyclization with an appropriate oxane precursor under acidic or basic conditions to form the spiro[indole-oxane] structure.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity. The use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced indole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, especially at the positions adjacent to the trifluoromethyl group, using reagents like sodium hydride (NaH) or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Oxo derivatives of the spiro[indole-oxane] structure.

    Reduction: Reduced indole derivatives with altered electronic properties.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the development of novel materials.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins, thereby influencing its biological activity.

Comparison with Similar Compounds

  • 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
  • 6-(Trifluoromethyl)-1H-indole-2-carboxylic acid
  • 6-(Trifluoromethyl)-1H-indole-3-aldehyde

Comparison: Compared to these similar compounds, 6-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness enhances its stability and reactivity, making it a more versatile compound in synthetic and industrial applications.

Properties

IUPAC Name

6-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)8-1-2-9-10(7-8)17-11(18)12(9)3-5-19-6-4-12/h1-2,7H,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHXNPHOONIJQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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